REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.[OH:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].CCOCC>CC(C)=O>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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Cl.ClCC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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8.56 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
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29 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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400 mL
|
Type
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reactant
|
Smiles
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CCOCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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FILTRATION
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Details
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the mixture was filtered on celite
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
purified by flash chromatography
|
Name
|
|
Type
|
product
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Smiles
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N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |